molecular formula C13H17N3S B1366466 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 669729-27-5

4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1366466
M. Wt: 247.36 g/mol
InChI Key: DNADHHDEAPRXAM-UHFFFAOYSA-N
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Description

4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol (EIPT) is a small molecule compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of thiols, which are compounds containing a sulfur atom bonded to a hydrogen atom. EIPT has been studied for its ability to interact with proteins, making it a useful tool for research in biochemistry and physiology.

Scientific Research Applications

Antimicrobial Activity

4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their antimicrobial properties. For instance, novel 1,2,4-triazoles were synthesized and found to exhibit moderate to good antimicrobial activity (Martin, 2020). Another study on fused 1,2,4-triazoles reported interesting antibacterial and antifungal activity compared to reference standards (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Antioxidant and Protective Effects

A series of 1,2,4-triazole derivatives were investigated for their potential in preventing ethanol-induced oxidative stress in mice, showing effectiveness in ameliorating peroxidative injury in liver and brain tissues (Aktay, Tozkoparan, & Ertan, 2005).

Synthesis and Characterization of Novel Compounds

The synthesis of new 1,2,4-triazoles and their characterization through various spectroscopic techniques have been widely researched. These studies contribute to understanding the chemical properties and potential applications of these compounds (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Antitumor Activity

Certain 1,2,4-triazole derivatives have been synthesized and studied for their antitumor properties, indicating potential in the field of cancer treatment (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018).

Photophysical and Electronic Properties

Studies have also explored the photophysical, electronic, and nonlinear optical properties of 1,2,4-triazole derivatives, which could have implications in material science and photonics (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of 1,2,4-triazoles have been conducted, exploring their potential as urease inhibitors and anti-proliferative agents (Ali, Siddiqui, Abbasi, Aziz-Ur-Rehman, Ali Shah, Mohammed Khan, Saleem, Manzoor, Ashraf, & Zia-Ur-Rehman, 2022).

properties

IUPAC Name

4-ethyl-3-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-4-16-12(14-15-13(16)17)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNADHHDEAPRXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396796
Record name 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

669729-27-5
Record name 4-Ethyl-2,4-dihydro-5-[4-(1-methylethyl)phenyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669729-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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